molecular formula C6HBrN4O2 B2991172 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one CAS No. 304879-17-2

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one

Cat. No.: B2991172
CAS No.: 304879-17-2
M. Wt: 241.004
InChI Key: CGUPZSBSJPZKTJ-UHFFFAOYSA-N
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Description

7-Bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one is a heterocyclic compound featuring a benzo[c][1,2,5]oxadiazole (benzofurazan) backbone substituted with a bromo group at the 7-position and a diazo group at the 4-position. The diazo functionality (–N₂⁺) introduces significant electronic and steric effects, while the bromine substituent enhances electrophilic reactivity.

Properties

IUPAC Name

7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUPZSBSJPZKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid, followed by nucleophilic attack with semicarbazides or thiosemicarbazides . This method allows for the formation of the oxadiazole ring structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds .

Scientific Research Applications

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it can act as a fluorogenic agent, reacting with thiols to form fluorescent adducts. This reaction is highly specific and does not occur with other nucleophilic functional groups . The compound’s ability to form stable complexes with biological molecules makes it valuable for imaging and diagnostic applications.

Comparison with Similar Compounds

Bis-oxadiazolo-pyrazine (P1)

  • Structure : Symmetric planar molecule with two fused 1,2,5-oxadiazole rings and a pyrazine core. Lacks diazo or bromo substituents .
  • Key Properties :
    • High nitrogen-oxygen content (69.87%) and crystal density (2.008 g/cm³).
    • Excellent thermal stability (decomposition temperature >250°C).
    • Efficient crystal packing due to hydrogen-bonding sites.

Ethynyl-Substituted Benzo[c][1,2,5]oxadiazoles (9a–9d)

  • Structure : Derivatives with ethynyl-linked tetrazolylphenyl groups at 4,7-positions (e.g., 9a: R = 2-ethylhexyl; 9d: R = dodecyl) .
  • Key Properties :
    • High yields (71–82%) and melting points (175–206°C).
    • Strong absorption in IR (2207–2211 cm⁻¹ for C≡C stretches).
  • Comparison : The bromo-diazo substituent in the target compound replaces the ethynyl-tetrazolyl moieties, likely reducing steric bulk and altering electronic properties. This substitution may enhance reactivity in electrophilic aromatic substitution but reduce thermal stability compared to 9a–9d .

Thermal and Chemical Stability

  • P1 and Piperazine Derivatives :
    • P1 exhibits superior thermal stability due to its planar, hydrogen-bonded structure .
    • Derivatives with additional piperazine rings (e.g., P4–P6) show destabilization, highlighting the importance of minimal ring substitutions for stability .

Reactivity in Substitution Reactions

  • Sulfur Monochloride Reactivity: Bis-oxadiazolo-pyrazine (P1) reacts with S₂Cl₂ to form thiadiazole rings via sulfur-oxygen exchange . Some oxadiazoles (e.g., tricyclic derivatives) resist this reaction, indicating backbone-dependent reactivity .
  • Target Compound : The bromo group may facilitate nucleophilic substitution (e.g., Suzuki coupling), while the diazo group could participate in cycloaddition or decomposition pathways, offering unique reactivity compared to P1 or 9a–9d .

Energetic Properties and Sensitivity

  • P1 : High energy content due to C–N and N–O bonds, with moderate sensitivity suitable for practical applications .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound N/O Content (%) Crystal Density (g/cm³) Melting Point (°C) Key Functional Groups
This compound N/A* N/A* N/A* Bromo, diazo
P1 69.87 2.008 >250 (dec.) Oxadiazole, pyrazine
9a 32.1 N/A 175 Ethynyl, tetrazolyl
9d 29.5 N/A 199 Ethynyl, tetrazolyl, dodecyl

Biological Activity

7-Bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one is a heterocyclic compound belonging to the oxadiazole family. Its unique structural properties make it valuable in various fields, including pharmaceuticals and materials science. The molecular formula is C6HBrN4O2C_6HBrN_4O_2 with a molecular weight of approximately 241.004 g/mol.

Chemical Structure and Properties

The compound features a bromine atom at the 7-position and a diazo group at the 4-position, contributing to its reactivity and biological activity. The oxadiazole ring system is known for its electron-deficient character, which can be exploited in various chemical reactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using nitroalkanes and semicarbazides or thiosemicarbazides under specific conditions. Common methods include:

  • Electrophilic Activation : Utilizing polyphosphoric acid for the activation of nitroalkanes.
  • Nucleophilic Attack : Following activation, nucleophiles such as semicarbazides are introduced to form the oxadiazole structure.

This compound exhibits significant biological activity due to its ability to interact with thiol groups in proteins. This reactivity allows it to function as a fluorescent probe for imaging biological molecules, making it a useful tool in biochemical research.

In Vitro Studies

Recent studies have highlighted its potential in various biological applications:

  • Fluorescent Probes : The compound has been utilized to develop fluorescent probes that enable the detection of specific biomolecules within cells.
  • Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is required to establish efficacy and mechanisms.

Case Studies

  • Fluorescent Imaging : A study demonstrated that this compound could be used effectively in live-cell imaging applications due to its selective reactivity with thiols. This property allows researchers to visualize specific cellular processes in real-time.
  • Antimicrobial Testing : In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that some derivatives exhibited notable inhibition zones, suggesting potential as antimicrobial agents .

Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other members of the oxadiazole family:

Compound NameStructural FeaturesBiological Activity
1,2,4-OxadiazoleSimilar ring structureModerate antimicrobial
1,3,4-OxadiazoleKnown for pharmaceutical applicationsAnticancer properties
This compoundUnique reactivity with thiolsFluorescent probe

Unique Properties

The distinctive feature of this compound lies in its specific reactivity with thiols and its application as a fluorescent probe. This makes it particularly valuable in biological imaging compared to other oxadiazoles that may not exhibit such selective interactions .

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